(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Description

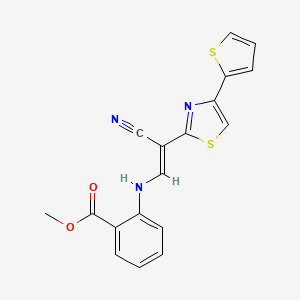

The compound “(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate” is a structurally complex molecule featuring a thiazole core substituted with a thiophen-2-yl group at the 4-position. The thiazole ring is conjugated to a cyano-vinylamino moiety, which is further linked to a methyl benzoate ester (Figure 1). This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The E-configuration of the vinyl group is critical for maintaining planar conjugation, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c1-23-18(22)13-5-2-3-6-14(13)20-10-12(9-19)17-21-15(11-25-17)16-7-4-8-24-16/h2-8,10-11,20H,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUISRIPFAULOD-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. The reaction mixture is heated under reflux in dimethylformamide for several hours . This process results in the formation of the desired compound through a series of regioselective attacks and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyano group to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs to (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant biological activities. Notable applications include:

Antimicrobial Activity

Research has shown that thiazole derivatives often possess antimicrobial properties. For instance, thiazole-based compounds have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Antibacterial | 100 µg/ml |

| Thiazole Derivative B | Antifungal | 50 µg/ml |

Anticancer Potential

Studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines. For example:

- Compound X showed significant inhibition against HCT116 and MDA-MB-231 cells with IC50 values of 0.125 µg/ml, indicating potential as a chemotherapeutic agent .

Case Studies

- Thiazole Derivatives in Antimicrobial Research : A study highlighted the synthesis of various thiazole derivatives that exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications significantly influenced their efficacy .

- Cytotoxicity Assessment : Another investigation focused on thiazole-based cyanoacrylamide derivatives, which demonstrated promising anticancer activity through mechanisms involving DNA interaction and cellular apoptosis .

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with various molecular targets. The cyano and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, which is particularly useful in the context of antitumor activity.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The thiophen-2-yl group’s electron-rich nature may enhance charge-transfer interactions in materials science applications, contrasting with the electron-withdrawing methoxyphenyl group in ethyl analogs .

- Synthetic Challenges : Achieving high enantiomeric purity in the target compound may require chiral catalysts or resolution techniques, as demonstrated for malonates .

Biological Activity

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological interactions. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.49 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a cyano group and thiophene and thiazole rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a compound structurally similar to this one demonstrated cytotoxic effects against liver and breast carcinoma cell lines. The IC50 values observed were notably low, indicating strong antiproliferative effects. Specific findings include:

These results suggest that the compound could be a lead candidate for developing new cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro assays revealed significant activity against various microbial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound exhibits comparable efficacy to standard antibiotics.

These findings support the potential use of this compound in treating infections caused by resistant strains.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results showed high radical scavenging activity, comparable to known antioxidants like vitamin C.

These results indicate that the compound may play a role in protective health strategies against oxidative damage.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The cyano group acts as an electrophile, while the aromatic rings can participate in π–π stacking interactions with amino acids in proteins, modulating their activity. This interaction profile suggests potential pathways for therapeutic action against cancer and microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.